Sphinganine
Overview
Description
Mechanism of Action
Target of Action
Sphinganine, also known as Dihydrosphingosine or Octadecathis compound, is a major base of sphingolipids in mammals . It primarily targets the Genome polyprotein in organisms like Poliovirus type 1 and HRV-14 . It also targets the Glycolipid transfer protein in humans . These targets play crucial roles in various biological processes, including the regulation of immune responses .
Mode of Action
The interaction of this compound with its targets leads to significant changes in cellular functions. The compound’s mode of action is mainly attributed to its inhibitory activity against the ceramide biosynthesis enzyme . This inhibition influences sphingolipid metabolism, which is essential for various cellular processes .
Biochemical Pathways
This compound is involved in intricate metabolic pathways. It is synthesized in the de novo biosynthesis pathway . The first committed step of sphingoid base biosynthesis is the condensation of L-serine with palmitoyl-CoA to yield 3-ketothis compound . This reaction is catalyzed by serine-palmitoyl-transferase (SPT) in a pyridoxal-5′-phosphate-dependent manner . The balance among different sphingolipids, including this compound, is crucial for directing immune responses .
Pharmacokinetics
It is known that this compound requires a transporter to cross the plasma membrane and a carrier to deliver it to its cognate receptors . This process allows this compound to transduce signaling in autocrine, paracrine, or endocrine fashions .
Result of Action
The action of this compound results in various molecular and cellular effects. It plays an important role in plant resistance by interfering with the plasma membrane organization and effector localization, thereby disturbing their function and subsequent immune responses . In humans, it influences sphingolipid metabolism, causing programmed cell death .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. Sphingolipids, including this compound, can be synthesized or degraded to modulate cellular responses according to environmental cues . For instance, in the nervous system where sphingolipids are highly enriched, they are pivotal constituents of the plasma membranes and are important for proper brain development and functions .
Biochemical Analysis
Biochemical Properties
Sphinganine participates in numerous biochemical reactions. It is synthesized by serine palmitoyltransferase and then converted into ceramides, a key intermediate in sphingolipid metabolism . This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is a substrate for sphingosine kinases, which phosphorylate this compound to form sphingosine 1-phosphate .
Cellular Effects
This compound and its metabolites modulate cellular responses according to environmental cues . They influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can be phosphorylated into sphingosine 1-phosphate, a potent metabolic regulator .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can bind to specific biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, this compound can be converted into ceramides, which have been linked to a number of cellular processes such as programmed cell death .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, this compound was found to be quickly phosphorylated into sphingosine 1-phosphate in a study . Information on this compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key intermediate in the biosynthesis of ceramides and sphingolipids . The enzymes serine palmitoyltransferase and sphingosine kinases are among the enzymes that interact with this compound in these pathways .
Transport and Distribution
This compound and its metabolites are transported and distributed within cells and tissues. They are major components of cellular membranes and organ tissues
Subcellular Localization
This compound and its metabolites are primarily localized in the endoplasmic reticulum (ER) where they are synthesized . They may also be found in other subcellular compartments depending on their metabolic state
Preparation Methods
Synthetic Routes and Reaction Conditions: Dihydrosphingosine can be synthesized through the reduction of 3-ketosphinganine, which is formed by the condensation of palmitoyl-CoA and serine . The reduction process is typically carried out using NADPH as a reducing agent .
Industrial Production Methods: In industrial settings, dihydrosphingosine is often produced through biotechnological methods involving yeast or bacterial fermentation. For example, the yeast Hansenula ciferrii can be used to produce dihydrosphingosine through fermentation, followed by extraction and purification processes .
Chemical Reactions Analysis
Types of Reactions: Dihydrosphingosine undergoes various chemical reactions, including:
Oxidation: Dihydrosphingosine can be oxidized to form dihydroceramide, which is a precursor to ceramide.
Reduction: The reduction of 3-ketosphinganine to dihydrosphingosine is a key step in its biosynthesis.
Substitution: Dihydrosphingosine can undergo substitution reactions to form various derivatives, such as dihydrosphingosine-1-phosphate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include FAD (flavin adenine dinucleotide) and molecular oxygen.
Reduction: NADPH is commonly used as a reducing agent in the biosynthesis of dihydrosphingosine.
Substitution: Phosphorylation reactions often use ATP as a phosphate donor.
Major Products:
Dihydroceramide: Formed through the oxidation of dihydrosphingosine.
Dihydrosphingosine-1-phosphate: Formed through the phosphorylation of dihydrosphingosine.
Scientific Research Applications
Dihydrosphingosine has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
- Sphingosine
- Phytosphingosine
- Dihydroceramide
- Sphinganine-1-phosphate
Properties
IUPAC Name |
(2S,3R)-2-aminooctadecane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h17-18,20-21H,2-16,19H2,1H3/t17-,18+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKJDMGTUTTYMP-ZWKOTPCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
139755-79-6 (HCl) | |
Record name | Sphinganine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID501016568 | |
Record name | Sphinganine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sphinganine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000269 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
764-22-7, 3102-56-5 | |
Record name | Sphinganine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sphinganine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764227 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sphinganine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501016568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [R-(R*,S*)]-2-aminooctadecane-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.014 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Octadecanediol, 2-amino-, (2R,3S)-rel | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SPHINGANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT0ZSD64HM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sphinganine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000269 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Dihydrosphingosine can act as both a signaling molecule and a biosynthetic precursor in cells. One of its primary mechanisms of action involves its interaction with enzymes involved in sphingolipid metabolism. For instance, dihydrosphingosine is a substrate for ceramide synthases, enzymes that utilize it to generate dihydroceramides. [] These dihydroceramides can be further metabolized into more complex sphingolipids, which are essential components of cell membranes and play crucial roles in various cellular processes. [] Dihydrosphingosine can also be phosphorylated by sphingosine kinases to form dihydrosphingosine-1-phosphate (DHS1P). [, , ] DHS1P can act as a signaling molecule, interacting with specific receptors to influence processes like cell proliferation, apoptosis, and immune responses. [, , ]
A: Yes, several research papers highlight the use of spectroscopic techniques to characterize dihydrosphingosine and its derivatives. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to determine the erythro/threo configuration of dihydrosphingosine and its derivatives. [, ] Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) has been widely used to analyze the chain length distribution of dihydrosphingosine and related sphingoid bases. [, ] These techniques have provided valuable insights into the structural features of dihydrosphingosine and its role in biological systems.
A: Although specific details regarding dihydrosphingosine formulations are scarce in the provided research, several studies allude to strategies for enhancing its delivery and stability. For instance, researchers have explored using liposomal formulations to encapsulate and deliver sphingolipids, including dihydrosphingosine, to improve their bioavailability and therapeutic efficacy. [] Additionally, chemical modifications, such as N-acetylation, have been investigated to alter the pharmacological properties of dihydrosphingosine and potentially enhance its stability. [, ]
- A: Dihydrosphingosine is not typically recognized as a catalyst and is not known to possess intrinsic catalytic properties. Its primary roles revolve around its involvement in sphingolipid metabolism as a building block for complex sphingolipids and as a precursor to the signaling molecule dihydrosphingosine-1-phosphate. [, ] While dihydrosphingosine itself may not have direct industrial applications, its derivatives, particularly in the realm of cosmetics, have been explored. For instance, certain ceramides derived from dihydrosphingosine are incorporated into skincare products for their moisturizing and barrier-enhancing properties. []
A: The stereochemistry of dihydrosphingosine plays a crucial role in dictating its biological activity. For instance, studies have shown that the natural D-erythro-dihydrosphingosine isomer exhibits different cellular effects compared to its L-threo counterpart. [, ] D-erythro-dihydrosphingosine is preferentially incorporated into sphingolipids and has been implicated in promoting cell proliferation and survival. [] In contrast, L-threo-dihydrosphingosine (safingol) demonstrates anti-cancer activity and can induce apoptosis in various cancer cell lines. [, ]
A: While most studies focus on dihydrosphingosine with a C18 chain length, research indicates that variations in acyl chain length can impact the function of sphingolipids. For instance, analysis of human skin revealed the presence of unusually long-chain dihydrosphingosines with up to 26 carbons. [] These long-chain dihydrosphingosines likely contribute to the unique structural organization and barrier properties of skin lipids. Further investigation is needed to fully understand the specific roles of different dihydrosphingosine acyl chain lengths in cellular processes.
A: N-acetylation represents a common modification of dihydrosphingosine, leading to the formation of N-acetyldihydrosphingosine. This modification significantly alters the biological activity of dihydrosphingosine. Research suggests that N-acetyldihydrosphingosine displays reduced cytotoxicity compared to its parent compound. [] This difference in activity is attributed to the altered metabolism of N-acetyldihydrosphingosine, as it's preferentially channeled into the sphingolipid biosynthetic pathway rather than undergoing catabolic cleavage. []
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